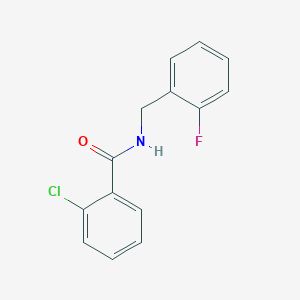

2-Chloro-N-(2-fluorobenzyl)benzamide

Description

Contextualization within the Benzamide (B126) Class of Organic Compounds

Benzamides are a significant class of organic compounds characterized by a carboxamido substituent linked to a benzene (B151609) ring. foodb.ca The simplest member of this class is benzamide itself (C₇H₇NO), which is a white solid in powdered form and appears as colorless crystals in its crystalline state. wikipedia.org Benzamides are generally soluble in organic solvents and have limited solubility in water. wikipedia.orgsolubilityofthings.com

This class of compounds is important in nature and industry. They are found in various biological systems and serve as building blocks for numerous pharmaceuticals, including anticonvulsants and antidepressants. foodb.casolubilityofthings.com In industrial applications, benzamides are used as intermediates in the manufacturing of dyes and plastics. solubilityofthings.com The core benzamide structure consists of a benzene ring attached to a carboxamide functional group (-CONH₂), which allows for various substitutions, leading to a wide array of derivatives with diverse properties. solubilityofthings.com

Significance of Halogenation in Benzamide Derivatives for Research

Halogenation, the process of introducing halogen atoms (such as fluorine, chlorine, bromine, or iodine) into a molecule, is a critical strategy in medicinal chemistry and materials science. In the context of benzamide derivatives, adding halogens can significantly alter the compound's physical and chemical properties. This process typically occurs via electrophilic aromatic substitution, where a C-H bond on the aromatic ring is replaced with a C-X bond (where X is a halogen). masterorganicchemistry.com Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are often used to increase the rate of this reaction by making the halogen a better electrophile. masterorganicchemistry.com

The introduction of halogens can influence a molecule's:

Lipophilicity: Affecting how easily it can pass through cell membranes.

Metabolic Stability: Making the compound more resistant to being broken down by enzymes in the body.

Binding Affinity: Enhancing its ability to interact with specific biological targets like enzymes or receptors.

Fluorine, in particular, has become increasingly important in drug design. mdpi.com The ongoing development of new drugs and therapies frequently involves fluorinated compounds. mdpi.com The specific placement of halogen atoms on the benzamide scaffold, as seen in 2-Chloro-N-(2-fluorobenzyl)benzamide, allows for fine-tuning of its properties, making it a valuable tool for researchers exploring structure-activity relationships (SAR).

Research Trajectory of 2-Chloro-N-(2-fluorobenzyl)benzamide and Related Scaffolds

The research trajectory for 2-Chloro-N-(2-fluorobenzyl)benzamide and similar halogenated benzamides is primarily situated within medicinal chemistry and synthetic organic chemistry. These compounds are often synthesized as intermediates for creating more complex molecules or are studied for their potential biological activities.

For instance, a related compound, 2-chloro-N-(4-fluorobenzyl)benzamide, has been investigated for its potential antimicrobial and anticancer properties. Preliminary studies on such derivatives suggest they may have the ability to inhibit the growth of pathogens or induce apoptosis (programmed cell death) in cancer cells. The diverse modifications possible on the benzamide scaffold make it a point of interest for SAR studies.

The synthesis of these compounds can be achieved through various methods. One common approach involves the reaction of an acid chloride with an amine. For example, 2-chlorobenzoyl chloride can be reacted with an appropriate amine to form the desired benzamide derivative. chemicalbook.com The study of these compounds often involves advanced analytical techniques, such as X-ray diffraction, to determine their precise three-dimensional structure, which is crucial for understanding their interactions with biological targets. mdpi.comnih.gov Research on related structures, such as tri-fluorinated and trichlorinated benzamides, continues to contribute to the broader understanding of how halogenation patterns influence molecular conformation and intermolecular interactions. mdpi.comnih.gov

Properties

Molecular Formula |

C14H11ClFNO |

|---|---|

Molecular Weight |

263.69 g/mol |

IUPAC Name |

2-chloro-N-[(2-fluorophenyl)methyl]benzamide |

InChI |

InChI=1S/C14H11ClFNO/c15-12-7-3-2-6-11(12)14(18)17-9-10-5-1-4-8-13(10)16/h1-8H,9H2,(H,17,18) |

InChI Key |

BOTYFPFTZNPNRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2Cl)F |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements

Classical Amide Coupling Procedures

Conventional methods for amide bond formation remain a cornerstone in the synthesis of benzamides due to their reliability and well-established protocols. These procedures typically involve the reaction of an activated carboxylic acid derivative with an amine.

The most direct and widely employed classical route for synthesizing 2-Chloro-N-(2-fluorobenzyl)benzamide is the nucleophilic acyl substitution reaction between 2-chlorobenzoyl chloride and 2-fluorobenzylamine (B1294385). In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide bond. To neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, a base, such as triethylamine (B128534) or pyridine, is typically added. slideshare.netresearchgate.net

The general reaction is as follows: 2-chlorobenzoyl chloride + 2-fluorobenzylamine → 2-Chloro-N-(2-fluorobenzyl)benzamide + HCl

This method is favored for its high reactivity and the general availability of the starting materials. nih.govijpsr.info

The efficiency and yield of the acylation reaction are highly dependent on several key parameters. The optimization of these conditions is crucial for achieving high purity and yield of the final product.

Solvent Selection: The choice of solvent is critical. Aprotic solvents, such as dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), or toluene, are commonly used to prevent side reactions with the highly reactive acyl chloride. researchgate.netnih.gov The solvent's ability to dissolve the reactants and facilitate the reaction while remaining inert is paramount.

Stoichiometry: The molar ratio of the reactants influences the reaction outcome. An excess of the amine can sometimes be used to act as both the nucleophile and the base to neutralize the HCl byproduct. researchgate.net However, a more controlled approach involves using a slight excess (e.g., 1.1-1.2 equivalents) of the amine and adding a non-nucleophilic base like triethylamine (1.5 equivalents). rsc.org

Temperature: These reactions are often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by stirring at room temperature to ensure completion. rsc.org Studies on related benzamide (B126) syntheses have explored temperatures up to 60 °C to drive the reaction to completion, depending on the reactivity of the specific substrates. researchgate.net

Table 1: Example of Optimized Reaction Parameters for a Classical Amidation

| Parameter | Condition | Rationale |

|---|---|---|

| Reactant A | 2-chlorobenzoyl chloride | Activated carboxylic acid derivative |

| Reactant B | 2-fluorobenzylamine | Nucleophilic amine component |

| Base | Triethylamine | Neutralizes HCl byproduct |

| Solvent | Dichloromethane (DCM) | Aprotic, inert solvent |

| Temperature | 0 °C to Room Temp | Controls exothermicity, ensures completion |

| Stoichiometry | 1:1.1:1.5 (Acid Chloride:Amine:Base) | Ensures complete consumption of limiting reagent |

Modern Synthetic Pathways for Benzamide Formation

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for constructing amide bonds, offering advantages such as milder reaction conditions, higher functional group tolerance, and improved yields.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for forming C-N bonds. researchgate.netnih.gov While typically used for N-arylation of amines with aryl halides, this methodology can be conceptually applied to the synthesis of benzamide precursors. nih.gov For instance, a palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand (e.g., RuPhos, BrettPhos) and a base, can couple an amine with an aryl halide. researchgate.netnih.gov This approach offers a pathway to synthesize complex substituted anilines or benzylamines that can then be used in subsequent amidation reactions. The development of highly active palladacycle precatalysts has enabled these reactions to proceed with low catalyst loadings and high efficiency. nih.gov

Table 2: Components of a Typical Palladium-Catalyzed Amination Reaction

| Component | Example | Function |

|---|---|---|

| Catalyst Precursor | Pd₂(dba)₃, [(tBuBrettPhos)Pd(allyl)]OTf | Source of active Pd(0) catalyst |

| Ligand | RuPhos, tBuBrettPhos | Stabilizes and activates the palladium center |

| Base | NaOtBu, LiHMDS | Activates the amine and facilitates reductive elimination |

| Substrate 1 | Aryl Halide (e.g., 2-chlorobromobenzene) | Electrophilic partner |

| Substrate 2 | Amine (e.g., 2-fluorobenzylamine) | Nucleophilic partner |

| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvent |

Photochemical Synthesis: Visible-light photoredox catalysis has emerged as a green and powerful method for organic synthesis. researchgate.net Light-mediated reactions can generate radical intermediates under mild conditions, enabling unique bond formations. While direct photochemical synthesis of 2-Chloro-N-(2-fluorobenzyl)benzamide is not extensively documented, related N-benzylbenzamide scaffolds have been synthesized using visible-light-mediated methods, for example, via the N-alkylation of benzamides with benzyl (B1604629) alcohols using eosin (B541160) Y as a photocatalyst. researchgate.net Photochemical methods can also be employed for subsequent transformations of the benzamide product. pearson.com

Flow Chemistry: The transition from batch to continuous flow processing offers significant advantages for the synthesis of pharmaceutical intermediates, including improved safety, scalability, and reaction control. researchgate.net In a flow chemistry setup, reagents are pumped through a heated and pressurized reactor coil, allowing for rapid optimization and production. researchgate.net This technology enables the use of superheated solvents, which can dramatically reduce reaction times and improve yields. The synthesis of amides can be readily adapted to flow systems, often by passing a stream of an acyl chloride and an amine through a reactor, providing a safe and efficient manufacturing process.

Regioselective Introduction of Halogen Substituents

The precise placement of the chlorine and fluorine atoms on the benzamide scaffold is critical. While the target molecule is typically assembled from pre-halogenated starting materials, methods for the direct and regioselective halogenation of aromatic rings are of significant interest in medicinal chemistry.

Chlorination: The regioselective chlorination of activated aromatic compounds can be challenging. acs.org Directed C-H functionalization using transition metal catalysts (e.g., Palladium, Ruthenium) has been shown to be effective for the ortho-chlorination of benzamide derivatives. nih.gov The amide group itself can act as a directing group, guiding the halogenating agent to the ortho position of the benzoyl ring.

Fluorination: The introduction of fluorine often requires specialized reagents. Direct C-H fluorination can be achieved using electrophilic fluorine sources like Selectfluor®, sometimes in combination with a photocatalyst or a transition metal catalyst. organic-chemistry.orgnih.gov For instance, visible-light-mediated protocols can achieve benzylic C-H fluorination, while I(I)/I(III) catalysis enables the regioselective fluorination of unsaturated systems. organic-chemistry.orgnih.gov These modern methods provide pathways to install fluorine atoms with high selectivity under mild conditions. chemrxiv.org

Derivatization of the N-Benzyl Moiety in Benzamide Scaffolds

The derivatization of the N-benzyl portion of benzamide scaffolds is a key strategy to modulate the pharmacological properties of these molecules. While direct derivatization of the N-benzyl group of 2-Chloro-N-(2-fluorobenzyl)benzamide itself is not extensively documented in the provided search results, the principles can be inferred from the synthesis of analogous compounds. The introduction of various substituents on the benzyl ring can significantly influence the compound's interaction with biological targets.

One common approach to achieve this derivatization is by utilizing a range of substituted benzylamines in the initial amide bond formation reaction with 2-chlorobenzoyl chloride. This allows for the exploration of a wide chemical space. For instance, the synthesis of a series of benzamide derivatives has been described where the nature and position of atoms or groups on the benzamide scaffold, as well as the nature of the amine group, were modulated. nih.gov This highlights the importance of the substituents on the amine part of the molecule for activity and selectivity. nih.gov

Further derivatization could also potentially occur post-synthesis, although this is often more complex. Reactions such as electrophilic aromatic substitution on the fluorobenzyl ring could be explored, but would need to contend with the directing effects of the existing fluorine and methylene-amide substituents.

A study on the palladium-catalyzed hydroarylation of N-propargyl benzamides provides a route to N-allylbenzamides, which can then undergo further cyclization. While not a direct derivatization of the benzyl group, this demonstrates a method for modifying the N-substituent of a benzamide, which could be conceptually adapted.

| Starting Material | Reagent | Product Type | Potential Application |

| 2-chlorobenzoyl chloride | Substituted 2-fluorobenzylamine | Derivatized 2-Chloro-N-(2-fluorobenzyl)benzamide | Structure-Activity Relationship Studies |

| N-propargyl benzamides | Aryl halide (Pd-catalyzed) | N-allylbenzamides | Synthesis of complex heterocyclic systems |

Multi-Step Synthesis of Complex Benzamide Conjugates

The synthesis of complex molecules incorporating the 2-Chloro-N-(2-fluorobenzyl)benzamide scaffold often requires a multi-step approach. Such syntheses are crucial for developing compounds with highly specific functions, such as multi-target drugs. mdpi.com The amide bond formation is a key transformation in these synthetic sequences. mdpi.com

A conventional solution-based method for preparing new benzamides involves reacting a phenylenediamine with an acyl chloride in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM). mdpi.com This general approach can be adapted for the synthesis of 2-Chloro-N-(2-fluorobenzyl)benzamide by reacting 2-chlorobenzoyl chloride with 2-fluorobenzylamine.

The synthesis of novel benzamide derivatives as selective sigma-1 protein ligands demonstrates a multi-step process where a library of compounds was created by varying substituents on the benzamide scaffold and the amine group. nih.gov For example, compounds with chloro, cyano, or nitro groups at the 4-position of the benzamide ring showed high affinity and selectivity. nih.gov This underscores the importance of a systematic, multi-step synthetic approach to explore the structure-activity relationship.

In a broader context, the synthesis of benzamides can be part of a larger synthetic cycle. For instance, a four-step cycle for benzonitrile (B105546) and benzamide synthesis from dinitrogen (N2) and benzoyl chloride has been reported, mediated by a rhenium nitrido complex. researchgate.net While highly specialized, this illustrates the advanced methodologies being developed for amide synthesis. researchgate.net

The general workflow for a multi-step synthesis of a complex benzamide conjugate is outlined below:

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Acyl Chloride Formation | 2-chlorobenzoic acid, Thionyl chloride | 2-chlorobenzoyl chloride |

| 2 | Amide Coupling | 2-chlorobenzoyl chloride, 2-fluorobenzylamine | 2-Chloro-N-(2-fluorobenzyl)benzamide |

| 3 | Further Derivatization | 2-Chloro-N-(2-fluorobenzyl)benzamide, Various reagents | Complex benzamide conjugate |

This structured synthetic approach allows for the systematic modification of the lead compound to optimize its desired properties.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy provides a detailed map of the atomic connectivity and chemical environment within the molecule. By analyzing the spectra of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei, a comprehensive structural assignment can be achieved.

Proton (¹H) NMR for Amide and Aromatic Proton Assignments

In the ¹H NMR spectrum of 2-Chloro-N-(2-fluorobenzyl)benzamide, distinct signals are expected for the amide proton, the benzylic methylene (B1212753) protons, and the protons on the two aromatic rings. The amide proton (N-H) typically appears as a broad singlet or a triplet (due to coupling with the adjacent methylene protons) in the downfield region, generally between δ 8.5 and 10.0 ppm. Its chemical shift can be sensitive to solvent, concentration, and temperature.

The benzylic protons (CH₂) adjacent to the nitrogen atom are expected to resonate as a doublet around δ 4.6 ppm, with coupling to the amide proton. The aromatic protons will exhibit complex splitting patterns in the range of δ 7.0–8.0 ppm. The protons on the 2-chlorobenzoyl ring are influenced by the electron-withdrawing nature of both the chlorine atom and the carbonyl group. chemicalbook.com Similarly, the protons of the 2-fluorobenzyl ring are affected by the electronegative fluorine atom. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Chloro-N-(2-fluorobenzyl)benzamide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide (N-H) | ~8.5-9.5 | Triplet (t) or Broad Singlet (br s) |

| Benzyl (B1604629) (CH₂) | ~4.6 | Doublet (d) |

Note: Predicted values are based on data from analogous structures. The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

Carbon-13 (¹³C) NMR for Backbone and Substituent Carbon Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the amide group is characteristically found in the downfield region, typically between 165 and 175 ppm. The aromatic carbons appear in the range of δ 110–140 ppm. The carbon atom bonded to the chlorine (C-Cl) and the carbon bonded to the fluorine (C-F) will show distinct chemical shifts due to the electronic effects of these halogens. The C-F bond will also exhibit coupling, resulting in a doublet for the carbon atom attached to fluorine. The benzylic carbon (CH₂) signal is expected to appear further upfield, generally around δ 40–50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-N-(2-fluorobenzyl)benzamide

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~168 |

| Aromatic C-Cl | ~130 |

| Aromatic C-F | ~160 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-H & Quaternary C | ~115-135 |

Note: Predicted values are based on data from 2-chlorobenzoic acid chemicalbook.comchemicalbook.com, 2-fluorobenzylamine (B1294385) nih.gov, and general values for substituted benzamides. spectrabase.com Couplings are estimations.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Elucidation

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom in the molecule. wikipedia.org For 2-Chloro-N-(2-fluorobenzyl)benzamide, a single resonance is expected for the fluorine atom on the benzyl ring. The chemical shift of this signal is sensitive to the electronic environment. For a fluorine atom attached to an aromatic ring, the chemical shift typically appears in a range of -100 to -140 ppm relative to a standard like CFCl₃. azom.comthermofisher.com The signal may exhibit coupling to nearby protons (³JHF and ⁴JHF), which would provide further structural confirmation.

Table 3: Predicted ¹⁹F NMR Data for 2-Chloro-N-(2-fluorobenzyl)benzamide

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Note: The predicted chemical shift is based on typical values for ortho-fluorobenzyl compounds. azom.com

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups and vibrational modes of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of 2-Chloro-N-(2-fluorobenzyl)benzamide is expected to show characteristic absorption bands for the amide linkage and the substituted aromatic rings. A strong absorption band corresponding to the C=O stretching vibration (Amide I band) is anticipated around 1650-1680 cm⁻¹. The N-H stretching vibration should appear as a sharp peak in the region of 3300–3400 cm⁻¹. The C-N stretching vibration (Amide III band) is typically observed in the 1300-1400 cm⁻¹ range. researchgate.net Additionally, C-H stretching vibrations from the aromatic rings and the methylene group will be present around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Cl and C-F stretching vibrations are expected in the fingerprint region, typically below 1200 cm⁻¹.

Table 4: Predicted FTIR Absorption Bands for 2-Chloro-N-(2-fluorobenzyl)benzamide

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3350 | Medium-Strong |

| Aromatic C-H Stretch | ~3070 | Medium |

| Aliphatic C-H Stretch | ~2930 | Medium |

| C=O Stretch (Amide I) | ~1660 | Strong |

| Aromatic C=C Stretch | ~1580, ~1470 | Medium-Strong |

| N-H Bend (Amide II) | ~1540 | Medium |

| C-N Stretch | ~1350 | Medium |

| C-F Stretch | ~1230 | Strong |

Note: Predicted frequencies are based on data from related N-substituted benzamides and general FTIR correlation tables. researchgate.nettandfonline.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. For 2-Chloro-N-(2-fluorobenzyl)benzamide, this method provides definitive evidence of its identity.

The technique typically employs soft ionization methods, such as Electrospray Ionization (ESI), to generate intact molecular ions, commonly the protonated molecule [M+H]⁺. The experimentally measured exact mass of this ion is then compared to the theoretically calculated mass based on its molecular formula, C₁₄H₁₁ClFNO. guidechem.com A close match between these values, typically within a few parts per million (ppm), confirms the molecular formula. The data for 2-Chloro-N-(2-fluorobenzyl)benzamide is summarized below.

Table 1: HRMS Data for 2-Chloro-N-(2-fluorobenzyl)benzamide

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₁ClFNO | guidechem.com |

| Average Mass | 263.69 g/mol | guidechem.com |

| Monoisotopic Mass | 263.0513198 u | guidechem.com |

Note: The theoretical [M+H]⁺ is calculated from the monoisotopic mass of the most abundant isotopes.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which define the molecular conformation. Furthermore, it reveals how molecules are arranged relative to one another, including the intermolecular interactions that dictate the crystal packing. While a specific crystal structure for 2-Chloro-N-(2-fluorobenzyl)benzamide is not publicly documented, extensive studies on closely related benzamide (B126) derivatives allow for a robust prediction of its solid-state architecture.

Determination of Molecular Conformation and Torsion Angles

The conformation of 2-Chloro-N-(2-fluorobenzyl)benzamide is primarily defined by the rotation around its single bonds, leading to specific torsion angles. The most significant of these is the dihedral angle between the 2-chlorophenyl ring and the 2-fluorobenzyl ring. Analysis of analogous structures, such as 2-chloro-N-(2-methylphenyl)benzamide, reveals that the two aromatic rings are often nearly coplanar, with a small dihedral angle of just 4.08 (18)°. nih.govresearchgate.net However, in other related benzamides, this angle can be much larger, indicating significant twisting between the rings. nih.gov

The central amide group (–C(O)NH–) is a key structural feature. In many N-aryl-amides, this group is twisted out of the plane of the adjacent aromatic rings. researchgate.net The planarity of the amide bond itself is generally maintained, but its orientation relative to the phenyl rings is a critical conformational parameter. For instance, in N-(2,4-difluorophenyl)-2-fluorobenzamide, the amide group is oriented at approximately 23° to the aromatic planes. mdpi.com

Table 2: Representative Dihedral and Torsion Angles in Related Benzamide Structures

| Compound | Torsion/Dihedral Angle Description | Angle (°) | Reference |

|---|---|---|---|

| 2-Chloro-N-(2-methylphenyl)benzamide | Dihedral angle between aromatic rings | 4.08 (18) | nih.govresearchgate.net |

| 2-Chloro-4-fluoro-N-phenylbenzamide | Dihedral angle between aromatic rings | 13.6 (2) | nih.gov |

| N-(2-chlorobenzoyl)2-chlorobenzenesulfonamide | Dihedral angle between aromatic rings | 76.9 (1) | nih.gov |

Analysis of Intermolecular Hydrogen Bonding Networks

The primary and most influential intermolecular interaction governing the crystal structure of N-substituted benzamides is the hydrogen bond between the amide N–H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. mdpi.com This robust N–H⋯O interaction is highly directional and leads to the formation of well-defined supramolecular assemblies.

In closely related structures like 2-chloro-N-(2-methylphenyl)benzamide and 2-chloro-4-fluoro-N-phenylbenzamide, these N–H⋯O hydrogen bonds link the molecules into infinite one-dimensional chains. nih.govresearchgate.netnih.gov This chain motif is a very common and predictable feature in the crystal engineering of amides. mdpi.com It is highly probable that 2-Chloro-N-(2-fluorobenzyl)benzamide would exhibit this same hydrogen-bonding pattern, forming infinite chains as the primary structural motif in its crystal lattice. Weaker interactions, such as C–H⋯F or C–H⋯O contacts, may also be present, providing additional stability to the three-dimensional network. mdpi.com

Characterization of Crystal Packing and Supramolecular Synthons

The packing of these chains is influenced by steric factors and weaker intermolecular forces, such as π–π stacking between the aromatic rings and halogen interactions involving the chlorine and fluorine atoms. mdpi.comrsc.org In structures where the aromatic rings are nearly parallel, π–π stacking can contribute significantly to the lattice energy. The interplay between the strong hydrogen-bonding synthons and these weaker, less directional forces dictates the final crystal packing and density.

Polymorphism and Co-crystallization Studies of Benzamide Derivatives

Benzamide and its derivatives are well-known to exhibit polymorphism, which is the ability of a compound to exist in more than one crystal structure. researchgate.net Benzamide itself, one of the first molecules for which polymorphism was reported, has at least four known polymorphic forms. researchgate.netacs.org This phenomenon arises from different possible molecular conformations (conformational polymorphism) or different arrangements of molecules and intermolecular interactions in the crystal lattice. nih.gov The formation of a particular polymorph can be highly sensitive to crystallization conditions such as solvent, temperature, and pressure.

Co-crystallization is another important aspect of the solid-state chemistry of benzamides. daneshyari.com This technique involves crystallizing a target molecule with a second, different molecule (a "co-former") to create a new, single crystalline phase where both components are present in a stoichiometric ratio. biointerfaceresearch.com Benzamides are often used in co-crystal design, particularly with carboxylic acids, because they can form a robust acid-amide supramolecular heterosynthon. daneshyari.comresearchgate.net This strategy is widely employed to modify the physical properties of active pharmaceutical ingredients, such as solubility and stability. biointerfaceresearch.com

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of 2-Chloro-N-(2-fluorobenzyl)benzamide. These methods provide a detailed picture of the molecule's electron distribution and energetic landscape.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 2-Chloro-N-(2-fluorobenzyl)benzamide, DFT calculations, often employing a basis set such as 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's shape and steric interactions. The optimization process seeks the lowest energy conformation on the potential energy surface. For similar molecules, like 2-Chloro-N-(2-methylphenyl)benzamide, DFT has been successfully used to obtain optimized geometrical parameters that show good agreement with experimental X-ray data. researchgate.net The process involves iterative calculations until a minimum energy structure is found.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-F | ~1.36 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | C-N-H | ~120° |

| Dihedral Angle | Cl-C-C=O | Varies with conformation |

Theoretical calculations can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra. For 2-Chloro-N-(2-fluorobenzyl)benzamide, DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations help in the assignment of vibrational modes to specific molecular motions.

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra, providing information about the wavelengths of light the molecule absorbs. researchgate.net This is related to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For related benzamide (B126) derivatives, these methods have been used to investigate optical properties. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: This data is illustrative and based on characteristic frequencies for the functional groups present.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3300-3400 |

| C=O | Stretching | ~1650-1680 |

| C-Cl | Stretching | ~700-800 |

| C-F | Stretching | ~1000-1100 |

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and reactivity of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). dergipark.org.tr For 2-Chloro-N-(2-fluorobenzyl)benzamide, the MEP would likely show negative potential (typically colored red) around the electronegative oxygen and halogen atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the amide proton and aromatic hydrogens, indicating regions prone to nucleophilic attack. nih.gov This analysis is critical for predicting how the molecule might interact with other molecules, such as biological receptors or reagents. dergipark.org.tr

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics simulations are used to explore its dynamic behavior and interactions with its environment.

2-Chloro-N-(2-fluorobenzyl)benzamide has several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the stable conformers of the molecule and determine their relative energies. sintef.no By systematically rotating the key dihedral angles and calculating the corresponding energy, a potential energy surface can be constructed. This reveals the low-energy, and therefore more populated, conformations of the molecule. For similar structures like 2-halobenzoyl chlorides, studies have shown the existence of multiple stable conformers (e.g., anti and gauche). sintef.no The relative populations of these conformers can be estimated using the Boltzmann distribution based on their energy differences.

Molecular dynamics (MD) simulations can be used to study the behavior of multiple 2-Chloro-N-(2-fluorobenzyl)benzamide molecules in a condensed phase, such as a crystal or in solution. tandfonline.com These simulations model the movement of atoms over time based on a force field that describes the intra- and intermolecular forces. MD simulations can reveal information about intermolecular interactions, such as hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of another. nih.govresearchgate.net In the crystal structure of the related compound 2-Chloro-N-(2-methylphenyl)benzamide, N—H⋯O hydrogen bonds link the molecules into infinite chains. nih.govresearchgate.net MD simulations can also be used to predict properties like density, diffusion coefficients, and radial distribution functions, providing a detailed picture of the molecule's collective behavior. nih.govresearchgate.net

Crystal Structure Prediction Algorithms

Crystal structure prediction (CSP) algorithms are computational methods used to determine the most likely crystal packing arrangements of a molecule from its chemical diagram alone. These algorithms are particularly valuable when experimental single-crystal X-ray diffraction data is unavailable. For 2-Chloro-N-(2-fluorobenzyl)benzamide, where no public crystal structure data has been reported, CSP can offer valuable hypotheses about its solid-state conformation and intermolecular interactions.

The general approach involves generating a multitude of plausible crystal structures and then ranking them based on their calculated lattice energies. While specific CSP studies on 2-Chloro-N-(2-fluorobenzyl)benzamide are not publicly documented, the crystal structures of analogous benzamides provide a basis for understanding the key interactions that would be modeled.

For instance, in the related compound 2-Chloro-N-(2-methylphenyl)benzamide , the crystal structure reveals that molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming infinite chains. researchgate.netnih.gov The two aromatic rings in this molecule are nearly coplanar. researchgate.netnih.gov In another analogue, 2-Chloro-4-fluoro-N-phenylbenzamide , molecules are also linked into chains along the c-axis by N—H⋯O hydrogen bonds. nih.gov These experimental findings for similar structures are critical for benchmarking and validating the force fields used in CSP algorithms for the target compound. A successful CSP for 2-Chloro-N-(2-fluorobenzyl)benzamide would likely predict similar hydrogen bonding patterns, forming stable, chain-like motifs.

Below is a table summarizing the crystallographic data for a related benzamide derivative, which serves as a reference for the types of structural parameters that CSP algorithms aim to predict.

| Parameter | 2-Chloro-N-(2-methylphenyl)benzamide researchgate.netnih.gov | 2-Chloro-4-fluoro-N-phenylbenzamide nih.gov |

|---|---|---|

| Molecular Formula | C₁₄H₁₂ClNO | C₁₃H₉ClFNO |

| Molecular Weight | 245.70 g/mol | 249.66 g/mol |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | P2₁/c |

| Dihedral Angle Between Rings | 4.08 (18)° | 13.6 (2)° |

| Key Intermolecular Interaction | N—H⋯O hydrogen bonds | N—H⋯O hydrogen bonds |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Benzamide Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. jppres.com These models are built by establishing a correlation between calculated molecular descriptors (which quantify structural, electronic, or steric features) and an experimentally measured activity or property. jppres.com

For benzamide analogues, QSAR studies have been instrumental in guiding the design of new compounds with enhanced therapeutic potential. These models can identify which chemical features are most important for a desired biological effect, thereby prioritizing the synthesis of the most promising candidates. nih.gov

For example, a 3D-QSAR study on a series of aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors revealed that hydrophobic character and hydrogen bond donating groups are crucial for inhibitory activity, while electron-withdrawing groups have a negative impact. researchgate.net Another study on benzylidene hydrazine (B178648) benzamides as anticancer agents against human lung cancer cell lines developed a QSAR equation that can be used to predict the potency of new derivatives. Similarly, QSAR models have been developed for benzamide-substituted Mannich bases to predict their antibacterial activity.

A representative QSAR study on N-methyl-4-(4-pyrazolidinyl) benzamides as ROCK1 inhibitors yielded robust models that could reliably predict the inhibitory activity of new compounds. The key findings from the Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models are summarized below.

| QSAR Model | Parameter | Value | Indication |

|---|---|---|---|

| CoMFA | q² (Cross-validated r²) | 0.616 | Good internal predictive ability |

| R² (Non-cross-validated r²) | 0.972 | Strong correlation for the training set | |

| r²_pred (External validation) | 0.983 | Excellent predictive power for external test set | |

| CoMSIA | q² (Cross-validated r²) | 0.740 | Very good internal predictive ability |

| R² (Non-cross-validated r²) | 0.982 | Strong correlation for the training set | |

| r²_pred (External validation) | 0.824 | Good predictive power for external test set |

These statistical values indicate that the generated models are robust and have high predictive power, making them useful tools for designing novel ROCK1 inhibitors. nih.gov

In Silico Assessment of Molecular Targets and Binding Modes

In silico methods, particularly molecular docking, are widely used to investigate how a small molecule like 2-Chloro-N-(2-fluorobenzyl)benzamide might interact with a biological target, such as a protein or enzyme. This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The results provide insights into the binding affinity, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the potential mechanism of action.

While specific docking studies for 2-Chloro-N-(2-fluorobenzyl)benzamide are not available in the public domain, research on related benzamide derivatives highlights the utility of this approach. For instance, molecular docking has been employed to identify benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1), a target for various diseases. nih.gov In these studies, the benzamide core often serves as a scaffold, and substitutions on the phenyl rings are explored to optimize binding within the kinase's active site. nih.gov

In another study, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated as antidiabetic agents. nih.gov Molecular docking and molecular dynamics simulations were used to understand their binding mode with the α-glucosidase enzyme. The results indicated that the most active compounds formed stable hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site. nih.gov

The table below summarizes the results of a molecular docking study for a potent benzamide derivative from this antidiabetic study, illustrating the types of interactions that are assessed.

| Compound | Target Enzyme | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|---|

| Compound 5o (A potent nitrobenzamide derivative) | α-glucosidase | -9.4 | ASP242, GLU304 | Hydrogen Bonds |

| PHE314, PHE327 | Hydrophobic Interactions |

These in silico assessments are crucial for the rational design of new drugs, allowing researchers to screen virtual libraries of compounds and prioritize those with the highest predicted affinity and best fit for a specific biological target before undertaking expensive and time-consuming synthesis and experimental testing. jppres.comnih.gov

Chemical Reactivity, Transformation, and Environmental Fate

Nucleophilic Substitution Reactions

The chlorine atom attached to the benzoyl ring of 2-Chloro-N-(2-fluorobenzyl)benzamide is susceptible to nucleophilic aromatic substitution, albeit under forcing conditions, due to the deactivating effect of the carbonyl group. The reaction mechanism is typically a bimolecular process (SNAr) that is profoundly influenced by the nature of the nucleophile, the leaving group, the solvent, and the presence of activating or deactivating groups on the aromatic ring. nih.gov

In the context of similar 2-chlorobenzamide (B146235) structures, nucleophiles such as alkoxides or amines can displace the chloride ion. For instance, the reaction of 2-chlorobenzimidazoles with nucleophiles leads to the formation of 2-alkoxybenzimidazoles or benzimidazolin-2-ones. rsc.orgrsc.org Analogously, treatment of 2-Chloro-N-(2-fluorobenzyl)benzamide with a strong nucleophile like sodium methoxide (B1231860) in a polar aprotic solvent at elevated temperatures would be expected to yield 2-methoxy-N-(2-fluorobenzyl)benzamide.

Table 1: Predicted Products of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Predicted Product |

| Methoxide | Sodium methoxide (NaOCH₃) | 2-Methoxy-N-(2-fluorobenzyl)benzamide |

| Ammonia | Ammonia (NH₃) | 2-Amino-N-(2-fluorobenzyl)benzamide |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-N-(2-fluorobenzyl)benzamide |

It is important to note that the amide functionality itself can be susceptible to nucleophilic attack, particularly under basic conditions that favor its deprotonation. However, the aromatic C-Cl bond is generally less reactive than, for example, an alkyl halide, and requires specific conditions to undergo substitution.

Electrophilic Aromatic Substitution Reactions

Both aromatic rings in 2-Chloro-N-(2-fluorobenzyl)benzamide can potentially undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents.

The 2-chlorobenzoyl ring is deactivated towards EAS due to the electron-withdrawing nature of both the chloro and the N-acyl groups. libretexts.org The chloro group is an ortho-, para-director, while the N-acyl group is a meta-director. The combined effect would likely lead to a mixture of products with substitution occurring at positions C4 and C6 relative to the carbonyl group, with the reaction being significantly slower than that of unsubstituted benzene (B151609). youtube.com

Conversely, the 2-fluorobenzyl ring is influenced by the fluoro substituent and the benzylamide group. The fluorine atom is a deactivating ortho-, para-director due to its high electronegativity (inductive withdrawal) and ability to donate a lone pair of electrons (resonance donation). The benzylamide group is a deactivating meta-director. Therefore, electrophilic attack on this ring would also be disfavored and would likely yield a complex mixture of isomers. In molecules with multiple benzene rings, the ring with the more activating (or less deactivating) substituent will preferentially react. youtube.com Given that both rings are deactivated, forcing conditions would be required for EAS to occur on either ring.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring | Directing Groups | Predicted Major Substitution Positions |

| 2-Chlorobenzoyl | -Cl (ortho, para), -CONH- (meta) | C4, C6 |

| 2-Fluorobenzyl | -F (ortho, para), -CH₂NHCO- (meta) | Complex mixture |

Oxidation and Reduction Pathways

The oxidation of N-benzylamine derivatives can lead to the formation of the corresponding benzoyl compounds. rsc.org Specifically, the oxidation of N-benzyl-N-methylhydroxylamines to nitrones has been studied, indicating the susceptibility of the benzylic position to oxidation. rsc.org For 2-Chloro-N-(2-fluorobenzyl)benzamide, oxidation with a strong oxidizing agent could potentially target the benzylic C-H bonds, leading to the formation of a ketone. However, the amide nitrogen lone pair delocalization may reduce the susceptibility of the adjacent C-H bonds to oxidation.

Reduction of the amide functionality in 2-Chloro-N-(2-fluorobenzyl)benzamide to the corresponding amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield 2-chloro-N-(2-fluorobenzyl)benzylamine. The reduction of 2-chlorobenzamide itself with sodium borohydride (B1222165) (NaBH₄) in diglyme (B29089) at elevated temperatures has been reported to yield 2-chlorobenzonitrile. sigmaaldrich.comchemicalbook.com This suggests an alternative reduction pathway for the primary amide, which may be less favored for the N-substituted amide in the title compound.

Table 3: Potential Oxidation and Reduction Products

| Reaction Type | Reagent | Potential Product |

| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | 2-Chloro-N-(2-fluorobenzoyl)benzamide |

| Reduction (Amide) | Lithium aluminum hydride (LiAlH₄) | 2-Chloro-N-(2-fluorobenzyl)benzylamine |

Palladium-Catalyzed Cross-Coupling Reactions for Functional Group Introduction (e.g., Suzuki-Miyaura coupling)

The chloro-substituent on the benzoyl ring of 2-Chloro-N-(2-fluorobenzyl)benzamide provides a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, is a prominent example. libretexts.orgyoutube.com

While specific studies on 2-Chloro-N-(2-fluorobenzyl)benzamide are not prevalent, the Suzuki-Miyaura coupling of related 2-chloroaryl compounds is well-documented. For instance, 2-chloropyrazine (B57796) has been successfully coupled with various arylboronic acids using palladium pincer complexes as catalysts. researchgate.net Similarly, highly active palladium-phosphine catalysts have been developed for the Suzuki-Miyaura coupling of other heteroaryl chlorides. organic-chemistry.org A highly regioselective synthesis of 2-aryl-6-chlorobenzothiazoles has been achieved through the microwave-promoted Suzuki-Miyaura coupling of 2,6-dichlorobenzothiazole (B1293530) with arylboronic acids. capes.gov.br

Based on these precedents, 2-Chloro-N-(2-fluorobenzyl)benzamide could be coupled with an arylboronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to afford the corresponding 2-aryl-N-(2-fluorobenzyl)benzamide derivative.

Table 4: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Chloro-N-(2-fluorobenzyl)benzamide | Phenylboronic acid | Pd(PPh₃)₄, Base | N-(2-Fluorobenzyl)-[1,1'-biphenyl]-2-carboxamide |

Hydrolysis and Degradation Mechanisms under Environmental Conditions

The amide bond in 2-Chloro-N-(2-fluorobenzyl)benzamide is susceptible to hydrolysis under both acidic and basic conditions, which is a key degradation pathway in the environment. libretexts.org

Acid-catalyzed hydrolysis involves the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. rsc.org This is followed by the elimination of the amine to yield 2-chlorobenzoic acid and 2-fluorobenzylamine (B1294385) hydrochloride. libretexts.org

Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. acs.orggeocities.ws The resulting tetrahedral intermediate then collapses to form the carboxylate salt (2-chlorobenzoate) and the amine (2-fluorobenzylamine).

The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. The electron-withdrawing chloro-substituent on the benzoyl ring may slightly enhance the rate of hydrolysis by increasing the electrophilicity of the carbonyl carbon. Environmentally, 2-chlorobenzamide is a known transformation product of the pesticide clofentezine, indicating that this type of amide can be formed through the degradation of more complex molecules in soil and water. nih.gov

Photochemical Stability and Degradation

The photochemical fate of 2-Chloro-N-(2-fluorobenzyl)benzamide in the environment is influenced by its ability to absorb ultraviolet (UV) radiation and undergo subsequent reactions. Halogenated organic compounds can undergo photochemical degradation, and their reactivity is often dependent on the carbon-halogen bond strength. researchgate.net

The presence of two halogen atoms (chlorine and fluorine) and two aromatic rings suggests that the molecule will absorb in the UV region. Upon absorption of light, the molecule can be excited to a higher electronic state. This excited state can then undergo various processes, including homolytic cleavage of the carbon-chlorine bond to form a radical intermediate. This radical can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or reaction with oxygen.

The presence of halide ions in aqueous environments can also influence the photodegradation of organic pollutants. nih.gov For instance, the photodegradation of sulfonamide antibiotics, which share some structural similarities with the target compound, can be affected by halide ions through the formation of halogen radicals. nih.gov It is conceivable that similar processes could affect the photochemical degradation of 2-Chloro-N-(2-fluorobenzyl)benzamide in estuarine or marine environments. Furthermore, photocatalysis using sensitizers present in natural waters (e.g., dissolved organic matter) could also contribute to its degradation. researchgate.net

Mechanistic Studies of Biological Activity and Structure Activity Relationships

In Vitro Target Engagement Assay Methodologies (e.g., Enzyme Inhibition, Receptor Binding)

The biological activity of benzamide (B126) derivatives, including 2-Chloro-N-(2-fluorobenzyl)benzamide, is frequently assessed using a range of in vitro target engagement assays. These methods are crucial for identifying and quantifying the interaction between the compound and its potential biological targets.

Commonly employed methodologies include:

Enzyme Inhibition Assays: These assays are fundamental in determining a compound's ability to interfere with enzyme activity. For instance, derivatives of benzamide have been evaluated for their capacity to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative conditions like Alzheimer's disease. nih.govresearchgate.net The inhibitory activity is typically quantified by measuring the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. researchgate.net Another study noted that benzamide derivatives have been investigated for their potential to inhibit histone deacetylases (HDACs), which are key targets in cancer therapy.

Receptor Binding Assays: These assays measure the affinity of a compound for a specific receptor. For example, benzamide compounds have been studied for their ability to displace radiolabeled ligands from receptors, such as the [3H]flunitrazepam displacement assay for benzodiazepine (B76468) receptors on bovine brain membranes. nih.gov Similarly, the antagonism of the P2X7 receptor by benzamide derivatives has been explored. nih.gov Functional assays, like those using two-electrode voltage clamp electrophysiology in Xenopus oocytes, are used to characterize the effects of these compounds on ligand-gated ion channels, such as the Zinc-Activated Channel (ZAC) and GABAA receptors. nih.govnih.govnih.gov

The table below summarizes various in vitro assays used for benzamide derivatives.

Interactive Data Table: In Vitro Assay Methodologies for Benzamide Derivatives| Assay Type | Target Example | Purpose | Measured Parameter |

|---|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase (AChE) | To assess potential for treating neurodegenerative diseases. nih.govresearchgate.net | IC50 Value researchgate.net |

| Enzyme Inhibition | Histone Deacetylases (HDACs) | To evaluate anticancer potential. | Inhibition of HDAC activity |

| Receptor Binding | P2X7 Receptor | To investigate anti-inflammatory and CNS effects. nih.gov | Antagonistic activity nih.gov |

| Receptor Binding | GABAA Receptors | To study modulation of inhibitory neurotransmission. nih.gov | Allosteric modulation nih.gov |

| Receptor Binding | Zinc-Activated Channel (ZAC) | To identify selective antagonists. nih.govnih.gov | IC50 Value nih.gov |

Cellular Pathway Analysis (e.g., Apoptosis Induction Mechanisms, Cell Cycle Modulation)

Beyond target engagement, understanding how a compound affects cellular pathways is critical. For benzamide derivatives, a key area of investigation has been their influence on programmed cell death, or apoptosis. Related compounds have demonstrated the ability to induce apoptosis in cancer cells, which is a primary mechanism contributing to their potential as anticancer agents. The activation of tumor suppressor genes, subsequent to the inhibition of enzymes like HDACs, is one of the proposed mechanisms through which these compounds can trigger apoptotic pathways.

Elucidation of Molecular Mechanisms of Action

Research into the benzamide scaffold has identified several specific biological targets, suggesting that these compounds can have diverse pharmacological profiles. The precise target depends on the specific arrangement of functional groups on the benzamide structure.

Identified targets for this class of compounds include:

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are confirmed targets for certain benzamide derivatives. nih.govresearchgate.net

P2X7 Receptor: A study led to the discovery of a potent and centrally penetrable antagonist of the P2X7 receptor based on a 2-chlorobenzamide (B146235) scaffold. nih.gov

GABAA Receptors: Specific benzamide analogs have been identified as selective modulators of δ-subunit-containing GABAA receptors. nih.gov

Histone Deacetylases (HDACs): Some benzamide derivatives are known to inhibit HDACs, which is relevant to their potential anticancer activity.

Zinc-Activated Channel (ZAC): N-(thiazol-2-yl)-benzamide analogs have been identified as the first selective antagonists of this channel. nih.govnih.gov

Soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor γ (PPARγ): A novel merged scaffold based on N-benzylbenzamides was developed to dually modulate sEH and PPARγ. acs.org

The interaction between a compound and its target is governed by binding kinetics and thermodynamics. Kinetic studies on a benzamide derivative targeting acetylcholinesterase revealed a mixed-type inhibition mechanism. nih.govresearchgate.net This indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net

The binding affinity, a measure of the strength of the interaction, is a critical factor. The introduction of specific functional groups, such as halogen atoms, can increase binding affinity by establishing additional van der Waals interactions with the protein target. drugdesign.org Furthermore, the conformational arrangement of the molecule plays a role; for example, intramolecular hydrogen bonding can sometimes decrease activity by preventing the molecule from adopting the optimal conformation for receptor interaction. nih.gov

Systematic Structure-Activity Relationship (SAR) Exploration in Benzamide Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. These studies involve systematically modifying the chemical structure and observing the effect on biological activity.

Halogen atoms, such as the chlorine and fluorine present in 2-Chloro-N-(2-fluorobenzyl)benzamide, play a significant role in modulating the biological activity of benzamide derivatives. drugdesign.org

Increased Potency and Affinity: The introduction of a chlorine atom can lead to a more potent compound by occupying an empty space in the receptor's binding pocket, thereby increasing binding affinity through additional van der Waals interactions. drugdesign.org The incorporation of fluorine is a particularly successful strategy in medicinal chemistry, with studies showing that fluorinated benzamide derivatives can exhibit increased binding affinity to targets like cereblon (CRBN). nih.gov

Influence on Selectivity and Activity: The position and nature of the halogen substituent are critical. SAR studies on benzamide derivatives as cholinesterase inhibitors revealed that the substituted position markedly influenced inhibitory activity and selectivity. nih.gov Similarly, for antagonists of the Zinc-Activated Channel, ortho-chloro and meta-fluoro substituents on the phenyl ring were found in some of the more potent analogs. nih.gov In contrast, studies on antimicrobial benzazoles showed that electron-withdrawing groups like chlorine at specific positions could enhance activity against certain fungal strains. esisresearch.org

Role in Molecular Interactions: Halogen atoms can participate in various non-covalent interactions, including hydrophobic and polar interactions. drugdesign.org The structural influence of halogens increases in the order of Cl < Br < I, which corresponds to the increasing size of the σ-hole, affecting their ability to form halogen bonds that can direct the assembly of molecules in a crystal structure. nih.gov

The table below details the impact of halogen substituents on the bioactivity of benzamide derivatives.

Interactive Data Table: Effects of Halogen Substituents in Benzamide Derivatives| Halogen | Position | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| Chlorine | ortho- on benzoyl ring | Found in potent antagonists of the Zinc-Activated Channel. nih.gov | nih.gov |

| Chlorine | General | Can increase binding affinity through van der Waals interactions. drugdesign.org | drugdesign.org |

| Fluorine | General | Can improve biological properties and increase binding affinity. nih.gov | nih.gov |

| Fluorine | meta- on phenyl group | Present in potent antagonists of the Zinc-Activated Channel. nih.gov | nih.gov |

| Chlorine/Bromine/Iodine | General | Structural influence increases with size (Cl < Br < I) due to σ-hole effects. nih.gov | nih.gov |

Role of the N-Benzyl Moiety and its Fluorination in Pharmacophore Models

The N-benzyl benzamide scaffold is a recognized pharmacophore in medicinal chemistry, appearing in compounds designed for a range of biological targets. nih.govacs.orgdrugbank.com Pharmacophore models, which define the essential spatial arrangement of features necessary for biological interaction, often utilize the N-benzyl group for its ability to position an aromatic ring in a specific orientation relative to the central amide bond. nih.govnih.govnih.govnih.gov This moiety is integral to the structure of dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), as well as inhibitors for enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1). acs.orgnih.gov In a study of N-benzyl benzamide derivatives as melanogenesis inhibitors, a three-dimensional pharmacophore model (3D-PhaM) was developed using local reactive descriptors to define the precise spatial structure required for receptor interaction. nih.gov

The fluorination of the benzyl (B1604629) ring, specifically at the ortho position, introduces significant electronic and conformational effects. Fluorine is the most electronegative element and thus exerts a powerful inductive electron-withdrawing effect, which can decrease the basicity and alter the acidity of nearby functional groups. vaia.comnih.gov This property can enhance membrane permeability and modulate protein binding. nih.gov The introduction of fluorine can also influence the nature of protein-ligand binding by mimicking the polarity of a C-OH bond, yet it lacks the ability to act as a hydrogen-bond donor. nih.gov

The effect of fluorine substitution is highly context-dependent. In some series of bicyclic pyrrolidine (B122466) analogues, introducing an ortho-fluoro substituent on a phenyl ring either had no effect or slightly reduced potency. acs.org Conversely, in other molecular frameworks, the presence of fluoro groups has been shown to improve biological activity, such as the antimigration effects of certain benzoylbenzophenone thiosemicarbazones. mdpi.com The substitution pattern of fluorine significantly influences a ligand's acidity and its interaction with target proteins. nih.gov Studies on YC-1 analogues have indicated that for certain biological activities, the best substitution on the aromatic ring at the R1 position is a fluoro group at the ortho position. nih.gov The unique properties of fluorine, including its small size and ability to form specific non-covalent interactions (e.g., with backbone amides), mean its role in a pharmacophore model for 2-Chloro-N-(2-fluorobenzyl)benzamide is likely to be a combination of conformational constraint and electronic modulation of the benzyl ring's interactions within a receptor pocket.

Steric and Electronic Effects on Ligand-Receptor Interactions

The biological activity of a ligand is governed by the sum of its steric and electronic interactions with a receptor. In 2-Chloro-N-(2-fluorobenzyl)benzamide, the substituents on both aromatic rings are positioned to exert significant influence.

Ortho-Chloro Substituent: The chlorine atom at the ortho-position of the benzamide ring introduces notable steric and electronic effects. A combined structural and computational study on ortho-substituted tertiary aromatic amides demonstrated that ortho-chloro substitution leads to increased barriers to rotation around both the N–C(O) amide bond and the C–C(O) aryl-carbonyl bond. acs.orgnih.gov This steric hindrance forces a more rigid conformation, which strengthens the resonance of the amide bond. acs.orgnih.gov This enforced planarity and altered rotational profile can pre-organize the ligand into a conformation more favorable for binding to its target receptor, potentially increasing affinity. A specific steric parameter, Es(AMD), has been developed from the hydrolysis rates of ortho-substituted benzamides to quantify such ortho effects. oup.com

Ortho-Fluoro Substituent: The fluorine atom on the benzyl ring contributes primarily through electronic effects. As the most electronegative element, fluorine has a strong inductive effect, withdrawing electron density from the benzene (B151609) ring. vaia.com This deactivation of the ring is stronger than that of other halogens. vaia.com However, fluorine also has a resonance electron-releasing effect, which directs electrophilic substitutions to the ortho and para positions. vaia.comlibretexts.org In the context of ligand-receptor interactions, this strong inductive effect alters the quadrupole moment of the aromatic π-system, which can change its stacking interactions with aromatic residues in a binding pocket. nih.gov The term "polar hydrophobicity" has been used to describe how fluorine can increase a molecule's hydrophobic character while simultaneously increasing the polarity of adjacent functional groups. nih.gov While steric hindrance from an ortho-fluoro group is minimal due to its small van der Waals radius, its profound electronic influence can be critical for binding affinity and selectivity.

The interplay of these effects—steric hindrance from the ortho-chloro group enforcing a specific conformation and the powerful electronic influence of the ortho-fluoro group modulating π-system interactions—defines the unique ligand-receptor interaction profile of 2-Chloro-N-(2-fluorobenzyl)benzamide. libretexts.orgresearchgate.net

Comparative Mechanistic Studies with Established Bioactive Benzamides

Substituted benzamides are a well-established class of drugs, particularly known for their activity as dopamine (B1211576) D2 receptor antagonists used in the treatment of psychosis and nausea. A comparative analysis of the structural features of 2-Chloro-N-(2-fluorobenzyl)benzamide with established bioactive benzamides like Raclopride, Amisulpride, and Sulpiride reveals key differences that suggest a distinct mechanistic profile.

Established benzamides such as Sulpiride, Raclopride, and Amisulpride are potent inhibitors of [3H]haloperidol and [3H]spiperone binding to rat striatal membranes, indicating strong affinity for D2-like dopamine receptors. nih.gov While compounds like Sulpiride and Tiapride are highly specific for D2 receptors, they are active in the micromolar to high nanomolar range. nih.gov More potent compounds like Raclopride and Amisulpride show a 100- to 1000-fold selectivity for dopamine receptors over other neurotransmitter receptors, including adrenergic, serotonin, and opiate sites. nih.gov

Structurally, these established D2 antagonists typically feature a 2-methoxybenzamide (B150088) core and a basic nitrogen atom within a pyrrolidine ring (e.g., Raclopride, Amisulpride) or as a linear side chain, which is considered crucial for their antidopaminergic activity. In contrast, 2-Chloro-N-(2-fluorobenzyl)benzamide is a secondary amide lacking the basic nitrogen side chain and the 2-methoxy group. Instead, it possesses halogen substitutions on both of its aromatic rings.

The absence of the basic amine and the replacement of the methoxy (B1213986) group with a chloro substituent suggest that 2-Chloro-N-(2-fluorobenzyl)benzamide may not target D2 receptors with the same high affinity or mechanism as classical antipsychotic benzamides. Its structural elements are more aligned with scaffolds found to inhibit other enzymes or modulate different receptors. acs.orgnih.gov For instance, the N-benzylbenzamide core is a known pharmacophore for sEH/PPARγ modulation and cholinesterase inhibition. acs.orgnih.gov Therefore, it is hypothesized that the biological activity of 2-Chloro-N-(2-fluorobenzyl)benzamide is mechanistically distinct from that of established bioactive benzamides targeting the dopamine D2 receptor.

Table 1: Comparative In-Vitro Receptor Selectivity of Established Benzamide Drugs This table summarizes data on the binding affinity of several established benzamide drugs for various neurotransmitter receptors, providing a basis for comparison.

Click to view interactive data table

| Compound | Primary Target | Dopamine D2 Receptor Affinity (IC50) | Selectivity Profile | Reference |

|---|---|---|---|---|

| Raclopride | Dopamine D2/D3 Antagonist | Potent (nM range) | High (100-1000 fold) selectivity for dopamine receptors over adrenergic, 5-HT, and opiate sites. | nih.gov |

| Amisulpride | Dopamine D2/D3 Antagonist | Potent (nM range) | High (100-1000 fold) selectivity for dopamine receptors over other sites. | nih.gov |

| Sulpiride | Dopamine D2 Antagonist | Moderate (10-7 - 10-6 M range) | Specific for D2 receptors with low affinity for other tested receptors. | nih.gov |

| Clebopride | Dopamine D2 Antagonist | Potent (nM range) | Low selectivity; interacts with alpha-1, alpha-2, 5-HT, and opiate sites. | nih.gov |

| Tiapride | Dopamine D2/D3 Antagonist | Moderate (10-7 - 10-6 M range) | Specific for D2 receptors. | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Chloro-N-(2-fluorobenzyl)benzamide |

| Amisulpride |

| Clebopride |

| Raclopride |

| Sulpiride |

| Tiapride |

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is a fundamental technique for the separation, identification, and purification of the components of a mixture. For a compound like "2-Chloro-N-(2-fluorobenzyl)benzamide," both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are invaluable tools.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of "2-Chloro-N-(2-fluorobenzyl)benzamide." Given its relatively low volatility and good solubility in common organic solvents, Reverse-Phase HPLC (RP-HPLC) is the most suitable approach. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

For the analysis of "2-Chloro-N-(2-fluorobenzyl)benzamide," a C18 column is a common choice for the stationary phase due to its hydrophobic nature, which allows for effective separation of moderately polar compounds. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is often employed to ensure the efficient elution of the compound while also separating it from potential impurities with different polarities. The purity of a similar compound, 2-chloro-N-(4-fluorobenzyl)benzamide, has been confirmed to be greater than 98% using a reverse-phase C18 column with an acetonitrile/water gradient.

Interactive Data Table: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Value/Description |

| Stationary Phase | C18 (Octadecyl-silica), 5 µm particle size |

| Column Dimensions | 4.6 mm x 150 mm |

| Mobile Phase A | Water (HPLC Grade) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient Program | 0-2 min: 5% B; 2-22 min: 5-60% B; 22-25 min: 60-95% B; 25-30 min: 95% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a typical set of starting parameters for the HPLC analysis of "2-Chloro-N-(2-fluorobenzyl)benzamide". The exact gradient may be optimized based on the specific impurity profile of the sample.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to the presence of a polar amide group, "2-Chloro-N-(2-fluorobenzyl)benzamide" has limited volatility, making its direct analysis by GC challenging. The active hydrogen on the amide nitrogen can lead to peak tailing and poor chromatographic performance.

To overcome these limitations, derivatization is a common strategy. research-solution.com This process involves chemically modifying the analyte to increase its volatility and thermal stability. For amides, silylation is a widely used derivatization technique. researchgate.net A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the amide with a non-polar trimethylsilyl (B98337) (TMS) group. research-solution.com This modification reduces intermolecular hydrogen bonding and increases the volatility of the compound, making it amenable to GC analysis. gcms.cz

Interactive Data Table: Hypothetical GC Parameters for Analysis of the TMS Derivative

| Parameter | Value/Description |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | Heat at 80°C for 30 minutes |

| GC Column | 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.0 mL/min |

| Injector Temperature | 280 °C |

| Temperature Program | Initial: 150°C (hold 2 min), Ramp: 10°C/min to 300°C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

This table outlines a plausible set of conditions for the GC analysis of the silylated derivative of "2-Chloro-N-(2-fluorobenzyl)benzamide". Optimization of the temperature program would be necessary for specific applications.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a much higher degree of confidence in the identification of analytes. For "2-Chloro-N-(2-fluorobenzyl)benzamide," the combination of chromatography with mass spectrometry is particularly powerful.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry. After derivatization to form the volatile TMS-ether, GC-MS can be used to confirm the identity of "2-Chloro-N-(2-fluorobenzyl)benzamide" and to characterize any volatile impurities. The mass spectrometer provides information about the mass-to-charge ratio (m/z) of the compound and its fragments, which serves as a molecular fingerprint.

The fragmentation pattern in Electron Ionization (EI) mass spectrometry for amides often involves cleavage of the N-CO bond. For the TMS derivative of "2-Chloro-N-(2-fluorobenzyl)benzamide," characteristic fragments would be expected from the cleavage of the amide bond and the loss of the silyl (B83357) group. The presence of a chlorine atom is readily identified by the isotopic pattern of the molecular ion and chlorine-containing fragments, with a characteristic M+2 peak approximately one-third the intensity of the M peak.

Interactive Data Table: Expected Key m/z Fragments in GC-MS (EI) of the TMS Derivative

| m/z Value (Hypothetical) | Fragment Identity |

| 335/337 | [M]+ (Molecular ion of TMS derivative) |

| 320/322 | [M - CH3]+ |

| 226 | [Cl-C6H4-CO-N-Si(CH3)3]+ |

| 139/141 | [Cl-C6H4-CO]+ (Benzoyl cation) |

| 109 | [F-C6H4-CH2]+ (Fluorobenzyl cation) |

| 73 | [Si(CH3)3]+ |

This table presents hypothetical but plausible key fragment ions for the TMS derivative of "2-Chloro-N-(2-fluorobenzyl)benzamide" based on common fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for the analysis of non-volatile and thermally labile compounds like "2-Chloro-N-(2-fluorobenzyl)benzamide" in its underivatized form. It couples the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. Electrospray Ionization (ESI) is a common ionization technique for this type of analysis, and it can be operated in either positive or negative ion mode. nebiolab.com

For "2-Chloro-N-(2-fluorobenzyl)benzamide," ESI in the positive ion mode (ESI+) is likely to be effective, leading to the formation of the protonated molecule [M+H]+. nebiolab.com This allows for the confirmation of the molecular weight of the compound. Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions.

Interactive Data Table: Illustrative LC-MS Parameters for Analysis

| Parameter | Value/Description |

| LC System | HPLC with C18 column (as in 7.1.1) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Precursor Ion (m/z) | 264.06 [M+H]+ |

| Key Fragment Ions (MS/MS) | 139/141 [Cl-C6H4-CO]+, 109 [F-C6H4-CH2]+ |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

This table provides a representative set of parameters for the LC-MS analysis of "2-Chloro-N-(2-fluorobenzyl)benzamide".